molecular formula C8H13NO B2510854 2-(3,3-Dimethyloxolan-2-yl)acetonitrile CAS No. 2228694-60-6

2-(3,3-Dimethyloxolan-2-yl)acetonitrile

Cat. No.: B2510854
CAS No.: 2228694-60-6
M. Wt: 139.198
InChI Key: ZSSZVHZYCOIPEV-UHFFFAOYSA-N
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Description

2-(3,3-Dimethyloxolan-2-yl)acetonitrile is an organic compound with the molecular formula C8H13NO. It is a nitrile derivative featuring a 3,3-dimethyloxolane ring attached to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile typically involves the reaction of 3,3-dimethyloxolane with acetonitrile under specific conditions. One common method includes the use of a base such as sodium hydride or potassium tert-butoxide to deprotonate the acetonitrile, followed by nucleophilic substitution on the oxolane ring. The reaction is usually carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of automated systems for monitoring and controlling reaction parameters is also common in industrial production .

Chemical Reactions Analysis

Types of Reactions

2-(3,3-Dimethyloxolan-2-yl)acetonitrile undergoes various chemical reactions, including:

    Oxidation: The nitrile group can be oxidized to form corresponding amides or carboxylic acids.

    Reduction: Reduction of the nitrile group can yield primary amines.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the oxolane ring.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Strong bases such as sodium hydride or potassium tert-butoxide in aprotic solvents.

Major Products

Scientific Research Applications

2-(3,3-Dimethyloxolan-2-yl)acetonitrile finds applications in several scientific research areas:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-(3,3-Dimethyloxolan-2-yl)acetonitrile involves its interaction with various molecular targets. The nitrile group can participate in hydrogen bonding and other interactions with enzymes and receptors, influencing biological pathways. The oxolane ring provides structural stability and can modulate the compound’s reactivity and binding affinity.

Comparison with Similar Compounds

Similar Compounds

    2-(3,3-Dimethyltetrahydrofuran-2-yl)acetonitrile: Similar structure but with a tetrahydrofuran ring instead of oxolane.

    2-(3,3-Dimethylfuran-2-yl)acetonitrile: Contains a furan ring, offering different electronic properties.

    2-(3,3-Dimethylpyran-2-yl)acetonitrile: Features a pyran ring, which can affect its reactivity and applications.

Uniqueness

2-(3,3-Dimethyloxolan-2-yl)acetonitrile is unique due to its specific oxolane ring structure, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in synthetic chemistry and material science.

Properties

IUPAC Name

2-(3,3-dimethyloxolan-2-yl)acetonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13NO/c1-8(2)4-6-10-7(8)3-5-9/h7H,3-4,6H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSZVHZYCOIPEV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCOC1CC#N)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

139.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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